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molecular formula C15H13N3 B8677841 3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile

3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile

Cat. No. B8677841
M. Wt: 235.28 g/mol
InChI Key: CMDNCPJYTZOKTK-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A 250 mL round bottom flask was fitted with a magnetic stirrer and a reflux condenser (with a septum and N2 inlet on top). Cs2CO3 (13.04 g, 40 mmol), 3-bromopyridine-2-carbonitrile (2.66 g, 20 mmol), toluene (100 mL), 1,2,3,4-tetrahydroquinoline (2.76 mL, 22 mmol), and 4,5-bis-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthene (174 mg, 1.5% mol) were added in sequence. The mixture was degassed at room temperature by bubbling N2 through the suspension with stirring for 5 minutes. Pd2(dba)3 (90 mg, 0.5% mol) was added and the mixture was degassed again for 1 h at room temperature. The mixture was heated to 120° C. (bath) and refluxed under N2 in the dark. After two days, the mixture was cooled to room temperature. Another batch of 1,2,3,4-tetrahydroquinoline (2 mL), and Pd2(dba)3 (90 mg) were added. The system was degassed again for 1 h, and the heating was resumed. After another two days, the reaction mixture was cooled to room temperature and was concentrated by rotary evaporation under high vacuum. The residue was absorbed onto silica gel (50 mL) and loaded to a dry-packed silica gel column (200 mL silica). The column was eluted with 20% AcOEt/hexanes to afford a mixture of product and 3-bromo-2-cyanopyridine. The mixture was recrystallized from hexanes-AcOEt to give the product, 3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile, as yellow crystals, 2.90 g (61.4%). 1H NMR (CDCl3) δ 2.06 (tt, 2H, J=5.7, 6.6 Hz), 2.91 (t, 2H, J=6.6 Hz), 3.76 (t, 2H, J=5.7 Hz), 6.56 (d, 1H, J=8.1 Hz), 6.85 (dd, 1H, J=0.9, 7.5 Hz), 6.98 (br, t, 1H, J=7.5 Hz), 7.10 (br, d, 1H, J=7.5 Hz), 7.42 (dd, 1H, J=4.5, 8.4 Hz), 7.72 (dd, 1H, J=1.2, 8.4 Hz), 8.42 (dd, 1H, J=1.5, 4.5 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13.04 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C([O-])([O-])=O.[Cs+].[Cs+].Br[C:10]1[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][CH:15]=1.[NH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH2:19]1.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[N:18]1([C:10]2[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Cs2CO3
Quantity
13.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2.66 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
2.76 mL
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
174 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed at room temperature
CUSTOM
Type
CUSTOM
Details
by bubbling N2 through the suspension
ADDITION
Type
ADDITION
Details
Pd2(dba)3 (90 mg, 0.5% mol) was added
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again for 1 h at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N2 in the dark
WAIT
Type
WAIT
Details
After two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
Another batch of 1,2,3,4-tetrahydroquinoline (2 mL), and Pd2(dba)3 (90 mg) were added
CUSTOM
Type
CUSTOM
Details
The system was degassed again for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After another two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by rotary evaporation under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was absorbed onto silica gel (50 mL)
WASH
Type
WASH
Details
The column was eluted with 20% AcOEt/hexanes
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
The mixture was recrystallized from hexanes-AcOEt

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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